Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid
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Overview
Description
Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of a suitable spirocyclic precursor with tert-butyl isocyanate under controlled conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may be useful in studying biological systems and interactions.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, altering biochemical pathways, or serving as a precursor to other biologically active molecules.
Comparison with Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A closely related compound with similar structural features.
Oxalic Acid: A simple dicarboxylic acid that shares the oxalic acid moiety.
Uniqueness: The uniqueness of tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate; oxalic acid lies in its complex spirocyclic structure and the presence of the tert-butyl carbamate group, which differentiates it from simpler analogs and related compounds.
Properties
IUPAC Name |
tert-butyl N-(2-oxo-2λ6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2O3S.C2H2O4/c2*1-9(2,3)15-8(13)12-16(14)6-10(7-16)4-11-5-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQNQYZHZQBTTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=S1(=O)CC2(C1)CNC2.CC(C)(C)OC(=O)N=S1(=O)CC2(C1)CNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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